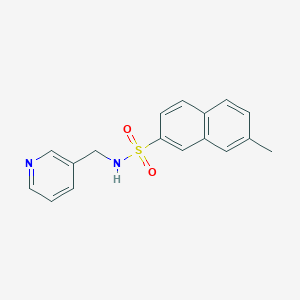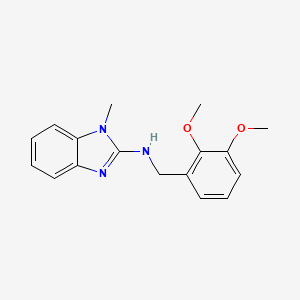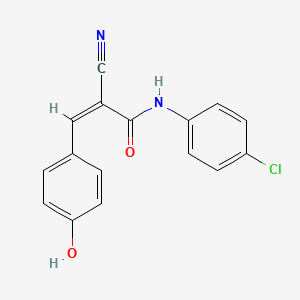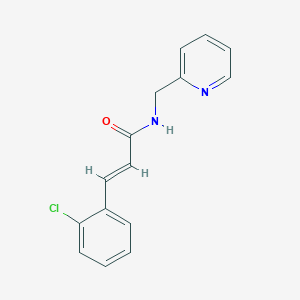![molecular formula C17H16FN5O B5808139 N-(4-ETHYLPHENYL)-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE](/img/structure/B5808139.png)
N-(4-ETHYLPHENYL)-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ETHYLPHENYL)-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of tetrazole derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of both ethylphenyl and fluorophenyl groups in its structure suggests potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHYLPHENYL)-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE typically involves the following steps:
Formation of Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Acylation: The tetrazole derivative is then acylated with 4-ethylphenylacetyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This could include using high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions could target the tetrazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitro compounds, sulfonyl chlorides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or ring-opened products.
Substitution: Introduction of halogens, nitro groups, or sulfonyl groups.
科学的研究の応用
Chemistry
Catalysis: Tetrazole derivatives are often used as ligands in coordination chemistry and catalysis.
Material Science:
Biology
Enzyme Inhibition: Potential use as enzyme inhibitors in biochemical research.
Receptor Binding: Studied for their ability to bind to specific receptors in biological systems.
Medicine
Drug Development: Investigated for their potential as therapeutic agents in treating various diseases such as cancer, inflammation, and infections.
Pharmacokinetics: Studied for their absorption, distribution, metabolism, and excretion properties.
Industry
Agriculture: Potential use as agrochemicals for pest control.
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients.
作用機序
The mechanism of action of N-(4-ETHYLPHENYL)-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE likely involves interaction with specific molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to active sites and inhibit or modulate their activity. The ethylphenyl and fluorophenyl groups may enhance binding affinity and selectivity.
類似化合物との比較
Similar Compounds
- N-(4-METHYLPHENYL)-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE
- N-(4-CHLOROPHENYL)-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE
Uniqueness
N-(4-ETHYLPHENYL)-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE is unique due to the presence of the ethyl group, which may influence its pharmacokinetic properties and biological activity. The combination of ethylphenyl and fluorophenyl groups can result in distinct chemical behavior compared to similar compounds with different substituents.
特性
IUPAC Name |
N-(4-ethylphenyl)-2-[5-(2-fluorophenyl)tetrazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O/c1-2-12-7-9-13(10-8-12)19-16(24)11-23-21-17(20-22-23)14-5-3-4-6-15(14)18/h3-10H,2,11H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAUAIGHPMXODG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-n-[4-(imidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B5808062.png)
![4-{[4-(2,4-dichlorophenyl)-3-(isopropoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5808065.png)
![4-({[(4-ETHOXYANILINO)CARBONYL]AMINO}METHYL)-1-BENZENESULFONAMIDE](/img/structure/B5808069.png)
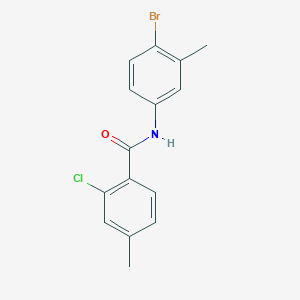

![(2-Furylmethyl)[(2,4,5-trichlorophenyl)sulfonyl]amine](/img/structure/B5808086.png)
![N'-{[2-(4-biphenylyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5808090.png)
![N-(3-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5808099.png)
![3-chloro-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-6-fluoro-1-benzothiophene-2-carbohydrazide](/img/structure/B5808110.png)
